molecular formula C13H20N2O2 B2587852 5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine CAS No. 2375259-18-8

5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine

Cat. No.: B2587852
CAS No.: 2375259-18-8
M. Wt: 236.315
InChI Key: WBFVBRPSJGGWPC-UHFFFAOYSA-N
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Description

5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine is a versatile chemical compound used in various scientific research fields. It belongs to the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry. This compound’s unique structure makes it suitable for numerous applications, including pharmaceuticals, organic synthesis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 5,5-diethoxy-2-nitrobenzaldehyde with an amine source, followed by reduction and cyclization steps. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine include other quinoline derivatives, such as:

  • 6,7-Dihydro-5H-isoquinolin-8-one
  • 4-Hydroxy-2-quinolones
  • 1-Benzazine

Uniqueness

What sets this compound apart is its unique diethoxy substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications.

Biological Activity

5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine is a compound belonging to the quinoline family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique diethoxy substitution, which enhances its reactivity and biological potential. It has been investigated for various applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against multiple cancer cell lines, demonstrating cytotoxic effects. The compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineGI50 (µM)Reference
This compoundHeLa2.3 ± 0.2
Other Quinoline DerivativesVariousVaries

The GI50 value represents the concentration required to inhibit cell growth by 50%. In studies involving HeLa cells, the compound showed a GI50 of approximately 2.3 µM, indicating potent cytotoxicity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. It has shown efficacy against various bacterial strains, which suggests potential applications in treating infections.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

The MIC values indicate the lowest concentration of the compound that inhibits visible growth of the bacteria.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways within cancer cells.
  • Receptor Modulation : It may interact with various receptors, altering their signaling pathways and leading to apoptosis.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their proliferation.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on HeLa Cells : In a controlled experiment, treatment with the compound resulted in significant morphological changes indicative of apoptosis after 48 hours .
  • Antimicrobial Testing : A study evaluating the antimicrobial properties demonstrated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria.

Properties

IUPAC Name

5,5-diethoxy-7,8-dihydro-6H-quinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-16-13(17-4-2)10-6-5-9-15-11(10)7-8-12(13)14/h5-6,9,12H,3-4,7-8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFVBRPSJGGWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(C(CCC2=C1C=CC=N2)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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